(1,2,3,4-Tetrahydronaphthalen-2-yl)hydrazine
Overview
Description
Scientific Research Applications
Synthesis and Characterization
Synthesis of Derivatives : Researchers have focused on synthesizing derivatives of (1,2,3,4-Tetrahydronaphthalen-2-yl)hydrazine for biological applications. For instance, Kadhim et al. (2021) synthesized derivatives for anti-bacterial activity evaluation, using different reaction conditions and confirming structures through spectral data (Kadhim, Abdullah Alani, & Hussein, 2021).
Reactions with Nucleophiles : Gouhar and Raafat (2015) prepared a compound that reacted with various nucleophiles, including hydrazine, for anticancer evaluation (Gouhar & Raafat, 2015).
Cyclization Studies : Yamasaki et al. (1992) explored the cyclization of Michael adducts formed from ene-hydrazines, leading to the creation of fused rings, highlighting the compound's potential in organic synthesis (Yamasaki, Nakamura, Okamoto, Okawara, & Furukawa, 1992).
Biological and Pharmacological Applications
Antidepressant Activity : A study by Shukla et al. (1992) found that a derivative of (1,2,3,4-Tetrahydronaphthalen-2-yl)hydrazine exhibited marked antidepressant activity, suggesting its potential as a new class of antidepressants (Shukla, Singh, Khanna, Saxena, Singh, Sur, Dhawan, & Anand, 1992).
Tumor Inhibitory and Antioxidant Activity : Hamdy et al. (2013) synthesized polyfunctionally substituted derivatives, showing promising tumor inhibitory potency against liver cancer cells and antioxidant activity (Hamdy, Anwar, Abu-Zied, & Awad, 2013).
Analgesic Activity : Turan-Zitouni et al. (1999) described the synthesis of triazoles and triazolothiadiazines from the compound, with some exhibiting promising analgesic activity (Turan-Zitouni, Kaplancıklı, Erol, & Kılıç, 1999).
Chemistry and Materials Science
Development of Fluorescent Probes : Zhang, Zhu, and Lin (2021) developed a near-infrared ratiometric fluorescent probe with aggregation-induced emission characteristics for hydrazine detection, demonstrating the compound's application in sensor development (Zhang, Zhu, & Lin, 2021).
Synthesis of Cerebral Protective Agents : Suzuki et al. (1996) synthesized derivatives with anti-lipid peroxidation activities, showcasing the compound's potential in developing cerebral protective agents (Suzuki, Tatsuoka, Ishihara, Ohno, Aisaka, Ogino, Kuroki, Satoh, Miyano, & Sumoto, 1996).
properties
IUPAC Name |
1,2,3,4-tetrahydronaphthalen-2-ylhydrazine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14N2/c11-12-10-6-5-8-3-1-2-4-9(8)7-10/h1-4,10,12H,5-7,11H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DDYZUEUSICJQGM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=CC=CC=C2CC1NN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00576533 | |
Record name | (1,2,3,4-Tetrahydronaphthalen-2-yl)hydrazine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00576533 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
162.23 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(1,2,3,4-Tetrahydronaphthalen-2-yl)hydrazine | |
CAS RN |
1743-07-3 | |
Record name | (1,2,3,4-Tetrahydronaphthalen-2-yl)hydrazine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00576533 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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